2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
The compound “2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide” is a synthetic acetamide derivative featuring a complex triazaspiro[4.5]deca-dienyl scaffold. Key structural elements include:
- Spirocyclic Core: The 1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl moiety introduces conformational rigidity, which may enhance binding specificity in biological systems.
- Substituents:
- A 4-tert-butylphenyl group at position 3, contributing steric bulk and lipophilicity.
- A methyl group at position 8 of the spirocyclic system, influencing electronic and steric properties.
- A sulfanyl-linked acetamide group functionalized with a 4-ethylphenyl substituent, which may modulate solubility and receptor interactions.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4OS/c1-6-20-7-13-23(14-8-20)29-24(33)19-34-26-25(21-9-11-22(12-10-21)27(2,3)4)30-28(31-26)15-17-32(5)18-16-28/h7-14H,6,15-19H2,1-5H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKCZKKVPAIKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Flow microreactors, for example, have been shown to enable the direct and sustainable synthesis of complex organic compounds, including those with tert-butyl groups .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or tert-butylphenyl groups are replaced by other functional groups .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound may be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures in ; †Includes bromine (atomic weight ~79.9).
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
Steric and Electronic Modifications
- 8-methyl vs. 8-ethyl : The target compound’s 8-methyl group may reduce steric hindrance compared to 8-ethyl analogs (F288-0037/0042), possibly favoring tighter binding in sterically constrained environments .
- Aromatic Substituents : The bromophenyl group in the analog from introduces electron-withdrawing effects, contrasting with the electron-donating tert-butyl group. This difference could alter reactivity in electrophilic substitution or binding interactions.
Functional Group Diversity
- The 2,4-dimethoxyphenyl acetamide in provides electron-rich aromatic systems, which may engage in hydrogen bonding or π-π stacking, unlike the alkyl-substituted phenyl groups in the target compound and F288 series.
Biological Activity
The compound 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes a triazaspiro framework, which is of interest due to its unique properties and potential pharmacological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Structural Formula
The structural formula of the compound can be represented as follows:
This indicates that the compound contains 20 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 356.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the triazaspiro moiety contributes to its potential as a radical scavenger.
- Anticancer Properties : Initial in vitro assays indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting its potential use in treating infections.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 µM to 25 µM.
- Antioxidant Capacity : The DPPH radical scavenging assay demonstrated that the compound exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Activity
A recent study investigated the effects of the compound on breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis rates and decreased expression of anti-apoptotic proteins such as Bcl-2.
Case Study 2: Antimicrobial Efficacy
In a study focusing on wound infections, the compound was applied topically in a mouse model infected with S. aureus. Results showed significant reduction in bacterial load and enhanced healing compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
